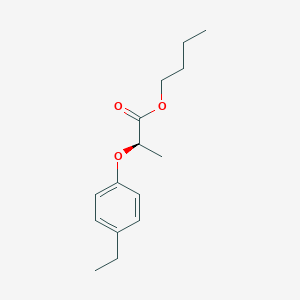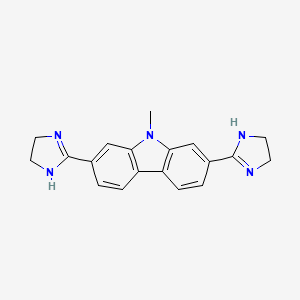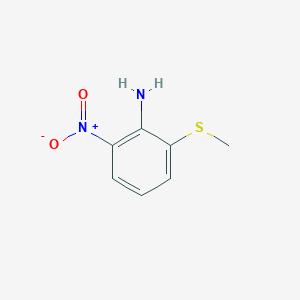![molecular formula C8H14N2O3 B12578349 5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid CAS No. 188780-43-0](/img/structure/B12578349.png)
5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a keto group, and an isopropylamino group attached to a pentenoic acid backbone. Its molecular formula is C8H14N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid typically involves the reaction of methyl 5-amino-5-oxo-4-[(propan-2-yl)amino]pentanoate with sodium hydroxide in tetrahydrofuran at 40°C for 2 hours . The reaction mixture is then monitored by thin-layer chromatography. After the reaction is complete, the solution is concentrated and diluted with water, and the pH is adjusted to three by adding hydrochloric acid solution. The mixture is extracted with ethyl acetate, washed with brine, and the organic layer is concentrated under reduced pressure. The residue is purified by column chromatography using dichloromethane and methanol (15:1, v/v). Crystals of the compound are obtained by slow evaporation of the mixed solution at room temperature after a week .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-5-oxo-4-[(methyl)amino]pent-3-enoic acid
- 5-Amino-5-oxo-4-[(ethyl)amino]pent-3-enoic acid
- 5-Amino-5-oxo-4-[(butyl)amino]pent-3-enoic acid
Uniqueness
5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
188780-43-0 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-amino-5-oxo-4-(propan-2-ylamino)pent-3-enoic acid |
InChI |
InChI=1S/C8H14N2O3/c1-5(2)10-6(8(9)13)3-4-7(11)12/h3,5,10H,4H2,1-2H3,(H2,9,13)(H,11,12) |
InChI Key |
NLWXGLKJZHQHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=CCC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
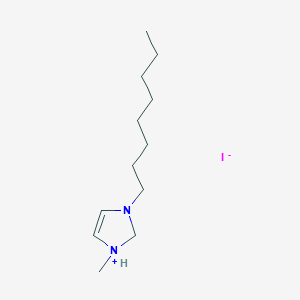
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)
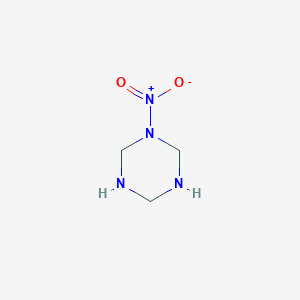
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
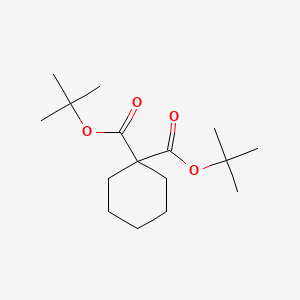
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
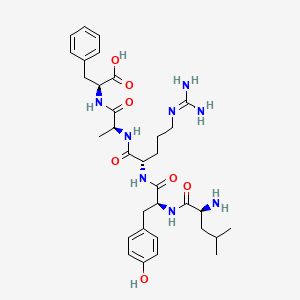
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)
